1-(2-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
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Overview
Description
1-(2-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a compound of interest in various fields of scientific research It is characterized by its unique structure, which includes a methoxyphenyl group and a phthalazinone moiety connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable phthalazinone derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea bond under various conditions, such as acidic, alkaline, and aqueous environments, is an advantage for this synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(2-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used as a reagent for protecting amine groups.
Phthalazinone derivatives: Known for their biological activity and use in medicinal chemistry.
Uniqueness
1-(2-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea stands out due to its combined structural features, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-24-15-9-5-4-8-13(15)19-17(23)18-10-14-11-6-2-3-7-12(11)16(22)21-20-14/h2-9H,10H2,1H3,(H,21,22)(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPNZHIECTVJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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